molecular formula C23H29N3O5 B10910641 N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B10910641
M. Wt: 427.5 g/mol
InChI Key: RANVDXTUIJNFBN-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 2-[4-(octyloxy)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to its combination of a nitrophenyl group and an octyloxyphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C23H29N3O5/c1-2-3-4-5-6-7-15-30-21-11-13-22(14-12-21)31-18-23(27)25-24-17-19-9-8-10-20(16-19)26(28)29/h8-14,16-17H,2-7,15,18H2,1H3,(H,25,27)/b24-17+

InChI Key

RANVDXTUIJNFBN-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.